1-Deoxysphingosine (m18:1(14Z))

Beschreibung

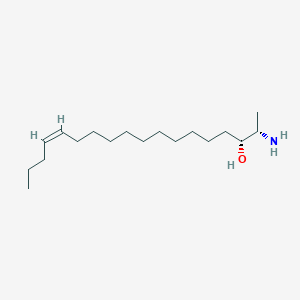

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z,2S,3R)-2-aminooctadec-14-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h5-6,17-18,20H,3-4,7-16,19H2,1-2H3/b6-5-/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUUVXWJPCOCMG-FDICQLOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCCCCCCCCC(C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CCCCCCCCCC[C@H]([C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Deoxysphingosine (m18:1(14Z))

Introduction

1-Deoxysphingosine (m18:1(14Z)), a member of the 1-deoxysphingolipid (deoxySL) family, is an atypical sphingolipid characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base backbone.[1] This structural feature prevents its degradation through canonical sphingolipid catabolic pathways, leading to its accumulation in various pathological conditions.[1] It is synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of L-serine for condensation with palmitoyl-CoA.[2][3] Initially considered a mere cytotoxic dead-end metabolite, recent discoveries have unveiled its role as a potent signaling molecule, particularly as a physiological ligand for the orphan nuclear receptors NR2F1/2 (COUP-TFs).[4] Elevated levels of 1-deoxysphingosine are strongly associated with hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes mellitus (T2DM), and metabolic syndrome, making it a critical molecule of interest in disease diagnostics and therapeutic development.[3][5]

Unlike canonical sphingosine, which possesses a (4E) double bond, native 1-deoxysphingosine features a double bond at the delta-14 position with Z-stereochemistry (14Z).[6][7] This distinction underscores that deoxysphingolipids are metabolized differently from their canonical counterparts.[6]

Biochemical and Physicochemical Properties

The fundamental properties of 1-Deoxysphingosine (m18:1(14Z)) are summarized below. This data is essential for its identification, handling, and use in experimental settings.

| Property | Value | Reference |

| Formal Name | (2S,3R,14Z)-2-amino-14-octadecen-3-ol | [2] |

| Synonyms | 1-deoxySO, 14Z-1-Deoxysphingosine (d18:1) | [2] |

| CAS Number | 2190487-94-4 | [2][8] |

| Molecular Formula | C₁₈H₃₇NO | [2][8] |

| Formula Weight | 283.5 g/mol | [2] |

| Purity | ≥95% (Commercially available standard) | [2] |

| Formulation | A solution in ethanol | [2] |

| Solubility | DMF: 10 mg/ml; DMSO: 2 mg/ml; Ethanol: miscible | [2] |

| Storage | -20°C | [2][8] |

| Stability | ≥ 2 years (under proper storage) | [2] |

Biosynthesis and Metabolism

The metabolic pathway of 1-deoxysphingosine is distinct from canonical sphingolipids, primarily due to its unique synthesis and the absence of the C1-hydroxyl group.

Biosynthesis

1-deoxysphingosine is synthesized by the enzyme serine palmitoyltransferase (SPT), which catalyzes the first and rate-limiting step in sphingolipid synthesis.[1] Under physiological conditions where L-serine availability is low or L-alanine levels are high, or due to specific mutations in SPT subunits (e.g., in HSAN1), the enzyme exhibits promiscuity and condenses palmitoyl-CoA with L-alanine instead of L-serine.[1][9] This reaction produces 1-deoxysphinganine (doxSA), the metabolic precursor to all deoxysphingolipids.[10] A desaturase, distinct from the canonical sphingolipid Δ4-desaturase, then introduces a double bond at the Δ14 position to form 1-deoxysphingosine (m18:1(14Z)).[6][7]

Degradation

For a long time, 1-deoxysphingolipids were considered non-degradable "dead-end" metabolites.[3] However, recent studies have identified a cytochrome P450 (CYP)-dependent pathway capable of metabolizing these lipids.[2][3] Specifically, enzymes belonging to the CYP4A and CYP4F subfamilies have been shown to hydroxylate 1-deoxysphingosine, initiating its degradation and detoxification.[2][3][8] This pathway represents a previously unknown clearance mechanism for these cytotoxic compounds.[3]

Cellular Signaling and Biological Function

1-deoxysphingosine is a bioactive lipid that functions as a signaling molecule by directly binding to and modulating the activity of nuclear receptors.

Modulation of NR2F1/2 (COUP-TFs)

Research has identified 1-deoxysphingosines as physiological modulators of the orphan nuclear hormone receptors NR2F1 and NR2F2, also known as COUP-TF1 and COUP-TF2.[4] These transcription factors are critical for the development of the nervous system, heart, veins, and lymphatic vessels. 1-Deoxysphingosine (m18:1(14Z)) binds to the ligand-binding domain (LBD) of NR2F1/2 with high affinity, with reported dissociation constants (Kd) in the nanomolar range (19 nM by SPR, 68 nM by FPA).[4] This binding event modulates the transcriptional activity of NR2F1/2, thereby regulating the expression of target genes involved in key developmental programs, such as cardiomyocyte differentiation and lymphatic vessel development.[4]

Pathophysiological Relevance and Cytotoxicity

The accumulation of 1-deoxysphingosine is cytotoxic and implicated in several human diseases.

| Disease | Relevance | Typical Plasma Levels | Reference |

| Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) | Causal; results from SPT mutations leading to increased synthesis. Neurotoxic. | Up to 1.2 µM | [10][11] |

| Type 2 Diabetes Mellitus (T2DM) | Predictive biomarker; elevated levels precede disease onset. Implicated in β-cell dysfunction and diabetic neuropathy. | Significantly elevated vs. controls. | [3][5][6] |

| Metabolic Syndrome | Associated biomarker; elevated in patients with metabolic dysregulation. | Significantly elevated vs. controls. | [5][6] |

The cytotoxicity of 1-deoxysphingosine is multifactorial, involving the disruption of several key cellular processes:

-

Endoplasmic Reticulum (ER) Stress: Accumulation of deoxysphingolipids can induce ER stress and trigger the unfolded protein response (UPR).[10]

-

Mitochondrial Dysfunction: Deoxysphingolipids have been shown to accumulate in mitochondria, leading to morphological changes, fragmentation, and impaired function.[6][11]

-

Inflammasome Activation: DeoxySLs can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system, which may contribute to the chronic inflammation seen in metabolic diseases.[10]

-

Autophagy Disruption: DeoxySLs induce the accumulation of autophagosomes and lysosomes, impairing the cellular degradation and recycling machinery.[10][11]

References

- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drc.bmj.com [drc.bmj.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-Deoxysphingosine (m18:1(14Z)) - Immunomart [immunomart.com]

- 9. biorxiv.org [biorxiv.org]

- 10. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

A Technical Guide to the Biosynthetic Pathway of 1-Deoxysphingosine (m18:1(14Z))

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Deoxysphingolipids (1-deoxySLs) represent an atypical class of sphingolipids characterized by the absence of a hydroxyl group at the C1 position of the sphingoid base backbone. This structural alteration prevents their canonical degradation and conversion into complex sphingolipids, leading to their accumulation and associated cellular toxicity. The most prominent endogenous 1-deoxysphingosine species is 1-deoxysphingosine (m18:1(14Z)), which is formed through a non-canonical biosynthetic pathway initiated by the enzyme Serine Palmitoyltransferase (SPT).

Pathologically elevated levels of 1-deoxySLs are the hallmark of Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), a rare inherited peripheral neuropathy caused by mutations in the genes encoding SPT subunits.[1][2] Furthermore, increased 1-deoxySL levels have been implicated in the pathogenesis of type 2 diabetes and chemotherapy-induced neuropathy, suggesting a broader role in metabolic and neurodegenerative diseases.[1][2]

This technical guide provides an in-depth overview of the core biosynthetic pathway of 1-deoxysphingosine (m18:1(14Z)), summarizing key enzymatic steps, quantitative data, and detailed experimental protocols for its study.

Core Biosynthetic Pathway

The biosynthesis of 1-deoxysphingosine (m18:1(14Z)) is a multi-step process originating in the endoplasmic reticulum (ER). It begins with an atypical condensation reaction catalyzed by SPT, followed by desaturation.

Serine Palmitoyltransferase: The Initiating Enzyme

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo synthesis of all sphingolipids.[3] The mammalian SPT is a complex of at least two core subunits, SPTLC1 and SPTLC2, with SPTLC3 acting as a third subunit that can modulate its activity and substrate preference. While the canonical function of SPT is to catalyze the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all canonical sphingolipids, the enzyme exhibits substrate promiscuity.[4][5]

The synthesis of 1-deoxySLs is initiated when SPT utilizes L-alanine instead of L-serine as its amino acid substrate.[4] This reaction yields 1-deoxysphinganine (also known as m18:0 deoxysphinganine), the saturated precursor to 1-deoxysphingosine. Under normal physiological conditions, the affinity of wild-type SPT for L-serine is much higher than for L-alanine. However, certain mutations in SPTLC1 or SPTLC2, characteristic of HSAN1, alter the enzyme's active site, increasing its affinity for L-alanine and leading to the pathological production of 1-deoxysphinganine.[1][6]

References

- 1. Deoxysphingolipids as candidate biomarkers for a novel SPTLC1 mutation associated with HSAN-I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayocliniclabs.com [mayocliniclabs.com]

- 3. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine palmitoyltransferase assembles at ER–mitochondria contact sites | Life Science Alliance [life-science-alliance.org]

- 5. SERIneALanine Killer: SPT promiscuity inhibits tumour growth via intra-tumoral deoxysphingolipid production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

The Pivotal Role of Serine Palmitoyltransferase in the Pathogenic Synthesis of 1-Deoxysphingolipids: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the enzymatic role of serine palmitoyltransferase (SPT) in the synthesis of neurotoxic 1-deoxysphingolipids. This whitepaper details the biochemical mechanisms, pathological implications, and analytical methodologies crucial for advancing research and therapeutic strategies targeting diseases associated with elevated 1-deoxysphingolipid levels, such as Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1).

Executive Summary

Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a critical class of lipids involved in cellular structure and signaling.[1][2][3][4][5] While SPT canonically condenses L-serine and palmitoyl-CoA to initiate sphingolipid synthesis, alterations in substrate availability or pathogenic mutations in SPT subunits can lead to the utilization of L-alanine.[6][7][8][9][10][11] This substrate promiscuity results in the formation of 1-deoxysphingolipids (deoxySLs), a class of atypical and cytotoxic sphingolipids.[6][10][11][12] Lacking the C1 hydroxyl group characteristic of canonical sphingolipids, deoxySLs cannot be readily metabolized or degraded, leading to their accumulation and subsequent cellular toxicity, particularly in neuronal tissues.[6][13][14] This guide provides a detailed exploration of the mechanisms governing SPT's role in 1-deoxysphingosine synthesis, the associated pathologies, and the experimental protocols for their investigation.

The Enzymatic Mechanism of Serine Palmitoyltransferase

SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme located on the endoplasmic reticulum membrane.[5][7][15] The catalytic core of human SPT is a heterodimer composed of SPTLC1 and SPTLC2 subunits, with SPTLC3 also contributing to the holoenzyme.[7][16] The canonical reaction involves the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all sphingolipids.[5][7]

Substrate Specificity and the Synthesis of 1-Deoxysphingolipids

Under physiological conditions, SPT exhibits high specificity for L-serine. However, this specificity can be altered under two primary conditions:

-

Pathogenic Mutations: Missense mutations in the SPTLC1 and SPTLC2 genes are the primary cause of HSAN1.[14][15][16][17] These mutations, often located near the active site, alter the enzyme's conformation, reducing its affinity for L-serine and increasing its affinity for L-alanine.[7][18] This shift in substrate preference leads to the condensation of L-alanine with palmitoyl-CoA, producing 1-deoxysphinganine (a type of 1-deoxysphingosine).[6][14]

-

Substrate Availability: Even in the absence of mutations, conditions of L-serine deficiency or L-alanine excess can drive the synthesis of 1-deoxysphingolipids by the wild-type enzyme.[8][9][10][11] This has been observed in cancer cells under serine starvation and is a growing area of research in metabolic diseases.[8][9][10][19]

The defining structural feature of 1-deoxysphingolipids is the absence of the C1 hydroxyl group.[6] This seemingly minor alteration has profound biological consequences, as it prevents their phosphorylation and subsequent conversion into complex sphingolipids.[6] Furthermore, the lack of the C1 hydroxyl group renders them resistant to the canonical sphingolipid degradation pathway, leading to their accumulation in cells.[6]

Pathophysiological Consequences of 1-Deoxysphingolipid Accumulation

The accumulation of 1-deoxysphingolipids is cytotoxic, with neurons being particularly vulnerable.[13][14] The neurotoxicity of these lipids is a key factor in the progressive sensory loss and autonomic dysfunction characteristic of HSAN1.[14][17] The proposed mechanisms of toxicity include:

-

Mitochondrial Dysfunction: 1-deoxysphingolipids have been shown to localize to mitochondria, leading to mitochondrial fragmentation, impaired calcium handling, and increased production of reactive oxygen species (ROS).[14][15][20]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of these atypical lipids can induce ER stress and trigger the unfolded protein response (UPR).[13]

-

Autophagy and Lysosomal Dysfunction: Recent studies indicate that 1-deoxysphingolipids can induce the accumulation of autophagosomes and lysosomes, suggesting a disruption in the autophagic flux.[13][21][22]

-

Cytoskeletal Alterations: 1-deoxysphingolipids have been observed to disrupt the actin cytoskeleton, which can impact neurite morphology and axonal integrity.[13]

Elevated levels of 1-deoxysphingolipids are not exclusive to HSAN1 and have also been implicated in type 2 diabetes and metabolic syndrome.[13][23]

Quantitative Data on SPT Activity and 1-Deoxysphingolipid Levels

The following tables summarize key quantitative data from various studies, providing a comparative overview of enzyme kinetics and cellular concentrations of 1-deoxysphingolipids.

| Substrate | Enzyme Source | Km | Vmax | Reference |

| L-Serine | Mammalian SPT | 1.2 mM | - | [4] |

| Palmitoyl-CoA | Mammalian SPT | ~0.05-0.1 mM (optimal) | - | [4] |

| L-Serine | Sphingobacterium multivorum SPT | 0.45 ± 0.050 mM | - | [24] |

| L-Alanine | Sphingobacterium multivorum SPT | - | Lower efficiency than L-Serine | [24] |

| Glycine (B1666218) | Sphingobacterium multivorum SPT | - | Lower efficiency than L-Serine | [24] |

| Condition | Analyte | Concentration | Reference |

| Healthy Human Plasma | 1-deoxysphingolipids | 0.1–0.3 µM | [13] |

| HSAN1 Patient Plasma | 1-deoxysphingolipids | Up to 1.2 µM | [13] |

| Healthy Human Serum | 1-deoxysphinganine | ≤0.25 ng/mL | [23] |

| Healthy Human Serum | 1-deoxysphingosine | ≤0.05 ng/mL | [23] |

| Mouse Embryonic Fibroblasts (LD50) | 1-deoxysphinganine | 7 µM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of SPT and 1-deoxysphingolipids.

Serine Palmitoyltransferase (SPT) Activity Assay (HPLC-based)

This protocol is adapted from an improved, non-radioactive method for determining SPT activity.[1][2][3][4]

1. Preparation of Cell Lysate:

-

Harvest cultured cells (e.g., HEK293) and wash with ice-cold PBS.

-

Resuspend the cell pellet in homogenization buffer (e.g., 10 mM HEPES pH 7.4, 0.25 M sucrose, 1 mM EDTA, and protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonication on ice.

-

Determine the protein concentration of the total cell lysate using a standard method (e.g., Bradford assay).

2. Enzymatic Reaction:

-

Prepare a 20x assay mix containing:

-

L-serine (e.g., 200 mM)

-

Pyridoxal 5'-phosphate (PLP) (e.g., 5 mM)

-

Palmitoyl-CoA (e.g., 5 mM)

-

-

In a microcentrifuge tube, combine:

-

Cell lysate (e.g., 100-300 µg of protein)

-

Assay buffer (e.g., 100 mM HEPES pH 8.3, 2.5 mM EDTA, 5 mM DTT)

-

20x assay mix

-

Bring the final volume to 100 µL with water.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be stopped within the linear range of product formation.

3. Product Reduction and Extraction:

-

Stop the reaction by adding an equal volume of 0.5 M KOH in methanol (B129727) and incubate for 30 minutes at 37°C to hydrolyze the palmitoyl-CoA.

-

Add NaBH4 (freshly prepared, e.g., 5 mg/mL in water) to reduce the 3-ketodihydrosphingosine product to dihydrosphingosine. Incubate for 30 minutes at room temperature.

-

Add an internal standard (e.g., C17-sphinganine).

-

Extract the lipids using a suitable method, such as the Bligh and Dyer or Folch extraction.[25][26][27][28] A common procedure involves adding chloroform (B151607) and methanol to create a biphasic system, vortexing, centrifuging, and collecting the lower organic phase.

4. HPLC-Fluorescence Detection:

-

Dry the extracted lipids under a stream of nitrogen.

-

Derivatize the sphingoid bases with a fluorescent tag (e.g., o-phthalaldehyde, OPA).

-

Analyze the derivatized samples by reverse-phase HPLC with a fluorescence detector.

-

Quantify the dihydrosphingosine product by comparing its peak area to that of the internal standard and a standard curve.

LC-MS/MS Analysis of 1-Deoxysphingolipids

This protocol outlines a general workflow for the quantification of 1-deoxysphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[29][30][31][32][33]

1. Sample Preparation and Lipid Extraction:

-

For plasma or serum, take a defined volume (e.g., 50-100 µL). For cells or tissues, homogenize a known amount (e.g., 1-10 mg wet weight or 106 cells).[29]

-

Add a cocktail of internal standards, including a stable isotope-labeled 1-deoxysphinganine.

-

Perform lipid extraction using a method optimized for sphingolipids. A common approach is a single-phase extraction with a mixture of chloroform, methanol, and water, followed by phase separation.[26][27][28]

-

Collect the organic phase containing the lipids.

2. Liquid Chromatography Separation:

-

Dry the lipid extract and reconstitute it in a suitable solvent for LC injection.

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and/or methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

3. Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Perform detection using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion of the target 1-deoxysphingolipid and monitoring for a specific product ion generated by collision-induced dissociation.

-

Example MRM transition for 1-deoxysphinganine: Precursor ion (m/z) -> Product ion (m/z)

-

-

Include MRM transitions for the internal standards.

4. Quantification:

-

Generate a standard curve by analyzing known concentrations of 1-deoxysphingolipid standards.

-

Calculate the concentration of the endogenous 1-deoxysphingolipids in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.

Conclusion and Future Directions

The role of serine palmitoyltransferase in the synthesis of 1-deoxysphingolipids is a critical area of study with direct implications for human health. The promiscuous nature of SPT, whether induced by genetic mutations or altered substrate availability, leads to the production of cytotoxic metabolites that contribute to the pathology of HSAN1 and other metabolic disorders. Understanding the precise mechanisms that regulate SPT's substrate specificity is paramount for the development of targeted therapies.

Future research should focus on:

-

Developing selective inhibitors of 1-deoxysphingolipid synthesis: This could involve small molecules that specifically block the binding of L-alanine to the SPT active site without affecting the canonical reaction with L-serine.

-

Investigating the downstream targets of 1-deoxysphingolipids: A more comprehensive understanding of the molecular pathways disrupted by these lipids will reveal new therapeutic targets.

-

Exploring the role of 1-deoxysphingolipids in a broader range of diseases: Given their link to metabolic stress, their involvement in other neurodegenerative and metabolic conditions warrants further investigation.

This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of sphingolipid metabolism and its impact on human disease. The provided data and protocols are intended to facilitate further research and accelerate the development of novel therapeutic interventions.

References

- 1. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 4. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 7. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 8. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SERIneALanine Killer: SPT promiscuity inhibits tumour growth via intra-tumoral deoxysphingolipid production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. SPTLC1 variants associated with ALS produce distinct sphingolipid signatures through impaired interaction with ORMDL proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hereditary sensory and autonomic neuropathy type 1 (HSANI) caused by a novel mutation in SPTLC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. neurology.org [neurology.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. mayocliniclabs.com [mayocliniclabs.com]

- 24. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]

- 29. lipidmaps.org [lipidmaps.org]

- 30. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 33. researchgate.net [researchgate.net]

neurotoxic effects of 1-Deoxysphingosine (m18:1(14Z))

An In-depth Technical Guide on the Neurotoxic Effects of 1-Deoxysphingosine (m18:1(14Z))

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxysphingolipids (deoxySLs), including 1-deoxysphingosine (m18:1(14Z)), are a class of atypical sphingolipids implicated in the pathology of several neurological and metabolic disorders. Unlike canonical sphingolipids, they lack the C1-hydroxyl group, rendering them resistant to canonical degradation pathways and leading to their accumulation.[1][2] This accumulation is the primary pathogenic driver in Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1), a condition caused by gain-of-function mutations in the serine palmitoyltransferase (SPT) enzyme.[2][3][4] Elevated levels are also observed in type 2 diabetes and metabolic syndrome, suggesting a broader role in disease.[1][5] This guide provides a comprehensive overview of the molecular mechanisms underlying the neurotoxicity of 1-deoxysphingosine, details common experimental protocols, presents quantitative data on its effects, and visualizes the key pathological signaling pathways.

Biosynthesis and Pathophysiology

1-Deoxysphingolipids are formed when the enzyme serine palmitoyltransferase (SPT), which normally condenses L-serine and palmitoyl-CoA, utilizes L-alanine as a substrate instead.[1][5] This substrate shift can be caused by mutations in the SPTLC1 or SPTLC2 subunits of the SPT enzyme, which is the genetic basis of HSAN1.[4][6][7] The resulting product, 1-deoxysphinganine (doxSA), is the precursor to all other deoxySLs, including 1-deoxysphingosine (deoxySO).[5] A key structural feature of the native form of 1-deoxysphingosine is a cis double bond at the Δ14 position, indicating it is metabolized differently from canonical sphingolipids which typically have a trans double bond at the Δ4 position.[8][9]

Because they lack the C1-hydroxyl group, deoxySLs cannot be phosphorylated to form signaling molecules like sphingosine-1-phosphate, nor can they be degraded by the canonical catabolic pathway.[2][10] This leads to their accumulation within cells, where they exert cytotoxic effects, particularly in neurons.[2][5] While once considered dead-end metabolites, recent evidence suggests a slow degradation process via a cytochrome P450-dependent pathway.[11][12]

Core Mechanisms of Neurotoxicity

The neurotoxicity of 1-deoxysphingosine and its precursors is multifactorial, impacting several critical cellular organelles and signaling pathways.

Mitochondrial Dysfunction and ER Stress

1-Deoxysphingolipids, particularly N-acylated metabolites like 1-deoxydihydroceramides, have been shown to localize to and accumulate within mitochondria.[5][10] This accumulation leads to significant mitochondrial distress, characterized by:

-

Morphological Changes: Swelling, fragmentation, and distorted tubular structures.[10][13][14]

-

Functional Impairment: Loss of mitochondrial membrane potential and reduced oxygen consumption, indicating compromised respiratory function.[6][15]

Concurrently, deoxySLs induce endoplasmic reticulum (ER) stress.[5][10] They accumulate in the ER, leading to morphological changes and activation of the Unfolded Protein Response (UPR), a hallmark of ER dysfunction.[14][16] The combined assault on mitochondria and the ER creates a severe energy deficit and cellular stress, predisposing neurons to apoptosis.[14]

Calcium Dysregulation and Excitotoxicity

A primary mechanism of 1-deoxySL-induced neurotoxicity involves the disruption of intracellular calcium (Ca²⁺) homeostasis.[6][17] These lipids cause abnormal Ca²⁺ handling, including leakage from the ER and uncontrolled influx through store-operated calcium (SOC) channels in the plasma membrane.[6][18] This leads to elevated cytosolic Ca²⁺ levels, a condition that is highly toxic to neurons.[15][19][20]

Furthermore, 1-deoxysphinganine targets N-methyl-D-aspartate receptor (NMDAR) signaling.[21] It can irreversibly depolarize the neuronal membrane potential, an effect observed only in neurons with functional NMDARs.[21] The neurotoxicity can be significantly prevented by NMDAR antagonists like MK-801 and memantine, indicating that 1-deoxySLs promote excitotoxicity.[21] This pathway also involves the cleavage of p35 to p25, a known activator of cyclin-dependent kinase 5 (Cdk5), which is implicated in neurodegeneration.[21]

Cytoskeletal Disruption and Axonopathy

Sensory neurons, particularly dorsal root ganglion (DRG) neurons, are highly vulnerable to 1-deoxySLs.[3][22][23] Exposure leads to pronounced effects on the neuronal cytoskeleton, including the disassembly of actin stress fibers.[5][24] This results in impaired neurite formation, the appearance of neurite swellings, and ultimately, a dying-back axonopathy that is characteristic of HSAN1.[2][3][12]

Autophagy and Lysosomal Impairment

At lower concentrations, 1-deoxySLs trigger an accumulation of autophagosomes and lysosomes.[5][14] While autophagy is typically a cellular recycling and survival mechanism, its dysregulation by deoxySLs leads to the buildup of lipid substrates within lysosomes, impairing their function.[5][24] This blockage of the autophagic flux contributes to cellular stress and eventual cell death.[5]

Inflammasome Activation

Recent studies have shown that 1-deoxysphingolipids can trigger the activation of the NLRP3 inflammasome in macrophages.[5] This leads to the secretion of pro-inflammatory cytokines. While the direct role in neurons is less clear, this finding suggests that deoxySLs can promote a chronic inflammatory state, which may contribute to the overall pathology observed in conditions like HSAN1, where patients often suffer from chronic skin ulcers and impaired wound healing.[5]

Quantitative Data on 1-Deoxysphingolipid Levels and Effects

The concentration of 1-deoxysphingolipids is a critical determinant of their pathological effects. The following table summarizes key quantitative data from patient studies and in vitro experiments.

| Parameter | Healthy Control | HSAN1 Patient | Type 2 Diabetes Patient | Experimental Condition | Effect | Reference(s) |

| Total Plasma DeoxySLs | 0.1–0.3 µM | Up to 1.2 µM | Elevated levels reported | N/A | Pathological threshold | [5][10] |

| 1-deoxySA / 1-deoxySO | Not specified | Significantly elevated | Significantly elevated | N/A | Biomarker for disease | [3][25][26] |

| LD₅₀ (Mouse Embryonic Fibroblasts) | N/A | N/A | N/A | 7 µM (doxSA) | Cytotoxicity | [5] |

| Neurite Outgrowth Inhibition (DRG Neurons) | N/A | N/A | N/A | Dose-dependent (µM range) | Neurotoxicity | [12] |

| Mitochondrial Fragmentation | N/A | N/A | N/A | 1 µM (doxSA) for 24h | Organelle dysfunction | [5] |

| NMDAR-mediated Depolarization | N/A | N/A | N/A | Micromolar concentrations | Excitotoxicity | [21] |

Experimental Protocols

Investigating the neurotoxic effects of 1-deoxysphingosine requires specialized methodologies. Below are protocols for key experiments.

Cell Culture and Treatment

-

Primary Dorsal Root Ganglion (DRG) Neuron Culture:

-

Source: DRGs are dissected from embryonic or neonatal rodents.[27][28]

-

Dissociation: Ganglia are enzymatically dissociated using collagenase and trypsin, followed by mechanical trituration.

-

Plating: Neurons are plated on substrates coated with poly-D-lysine and laminin (B1169045) to promote attachment and neurite growth.

-

Media: Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF) is typically used.

-

Treatment: 1-deoxysphinganine (doxSA) or 1-deoxysphingosine (deoxySO) is dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and added to the culture medium at final concentrations typically ranging from 1 to 10 µM.[5][12]

-

-

HEK293 and MEF Cell Culture:

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Mouse Embryonic Fibroblasts (MEFs) are commonly used for their ease of culture and transfection.[5][9]

-

Media: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum and 1% penicillin/streptomycin.[5]

-

Treatment: For tracing experiments, cells can be treated with alkyne-analogs of doxSA, which can be later visualized via click chemistry.[5][10]

-

Assessment of Neurotoxicity

-

Neurite Outgrowth Assay:

-

DRG neurons are cultured as described above and treated with varying concentrations of deoxySLs for 24-48 hours.

-

Cells are fixed and immunostained for neuronal markers like β-III tubulin.

-

Images are captured using fluorescence microscopy, and neurite length and number are quantified using software such as ImageJ. A dose-dependent reduction in neurite length is a key indicator of neurotoxicity.[12]

-

-

Cell Viability Assay (LD₅₀ Determination):

-

Cells (e.g., MEFs) are plated in 96-well plates and treated with a range of doxSA concentrations.

-

After 24-48 hours, cell viability is assessed using assays such as MTT or PrestoBlue, which measure metabolic activity.

-

The LD₅₀ value is calculated as the concentration that reduces cell viability by 50%.[5]

-

Lipid Analysis by Mass Spectrometry

-

Lipid Extraction: Lipids are extracted from cell pellets or plasma using a modified Bligh-Dyer or Folch method with a solvent system like chloroform/methanol.[5]

-

Hydrolysis (Optional): To measure total sphingoid bases, lipid extracts can be subjected to acid and base hydrolysis to cleave N-acyl chains from ceramides.[29]

-

LC-MS/MS Analysis: The lipid extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A reverse-phase C18 column is typically used for separation.

-

Quantification: DeoxySLs are identified and quantified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns, using deuterated internal standards for accurate measurement.[30]

Electrophysiology (Patch-Clamp)

-

Cell Preparation: Primary neurons are cultured on glass coverslips.

-

Recording: Whole-cell patch-clamp recordings are performed to measure membrane potential and ionic currents.

-

NMDA Receptor Activation: NMDA-induced currents are elicited by applying NMDA and its co-agonist glycine.

-

DeoxySL Application: The effect of acutely applied 1-deoxySA on membrane potential and NMDA-gated currents is recorded to assess its impact on neuronal excitability.[21]

Visualization of Pathological Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

References

- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 2. Hereditary sensory neuropathy type 1 is caused by the accumulation of two neurotoxic sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 5. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hereditary sensory neuropathy type 1-associated deoxysphingolipids cause neurotoxicity, acute calcium handling abnormalities and mitochondrial dysfunction in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mutations in the SPTLC2 subunit of serine palmitoyltransferase cause hereditary sensory and autonomic neuropathy type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating the chemical structure of native 1-deoxysphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Calcium dysregulation combined with mitochondrial failure and electrophysiological maturity converge in Parkinson’s iPSC-dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dysregulation of neural calcium signaling in Alzheimer disease, bipolar disorder and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Progress in dorsal root ganglion neurosteroidogenic activity: basic evidence and pathophysiological correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Lowering plasma 1-deoxysphingolipids improves neuropathy in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Dorsal root ganglion neurons and tyrosine hydroxylase – An intriguing association with implications for sensation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Dorsal root ganglia control nociceptive input to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Neurotoxic 1-deoxysphingolipids and paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

The Cytochrome P450-Mediated Metabolism of 1-Deoxysphingosine: A Novel Detoxification Pathway with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Deoxysphingolipids (1-deoxySLs), including 1-deoxysphingosine, are atypical and cytotoxic sphingolipids implicated in the pathogenesis of hereditary sensory autonomic neuropathy type 1 (HSAN1) and diabetic sensory polyneuropathy.[1][2] For years, these molecules were considered metabolic "dead-end" products due to the absence of a C1-hydroxyl group, which is crucial for canonical sphingolipid degradation.[1][2][3][4] However, recent groundbreaking research has unveiled a novel metabolic pathway for 1-deoxySLs, orchestrated by cytochrome P450 (CYP) enzymes. This discovery not only challenges previous dogma but also presents new therapeutic avenues for debilitating neuropathies. This technical guide provides an in-depth exploration of this newly identified metabolic pathway, focusing on the central role of CYP4F enzymes, and offers detailed experimental protocols for its investigation.

The Canonical Challenge: Why 1-Deoxysphingolipids Were Considered "Dead-End" Metabolites

The de novo synthesis of sphingolipids typically begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[3] However, under certain conditions, SPT can utilize alanine (B10760859) instead of serine, leading to the formation of 1-deoxysphingolipids, which lack the C1-hydroxyl group.[1][2][3] This structural anomaly renders them resistant to the canonical degradation pathway, which is initiated by sphingosine (B13886) kinases that phosphorylate the C1-hydroxyl group.[3] Consequently, 1-deoxySLs were thought to accumulate in cells, exerting their cytotoxic effects.[2][3]

A Paradigm Shift: The Discovery of a CYP450-Dependent Metabolic Pathway

Recent studies have demonstrated that 1-deoxysphingosine and other 1-deoxySLs are not, in fact, dead-end metabolites. Instead, they are substrates for a previously unknown metabolic pathway mediated by cytochrome P450 enzymes.[1][2][3][4] This pathway is capable of degrading 1-deoxySLs, thereby representing a novel detoxification mechanism.

The Central Role of CYP4F Enzymes

The key players in this newfound metabolic route are members of the cytochrome P450 4F (CYP4F) subfamily.[1][2][3][4] In vitro studies using mouse embryonic fibroblasts (MEFs) and HEK293 cells have shown that comprehensive inhibition of CYP4F enzymes blocks the formation of downstream 1-deoxySL metabolites, while their induction stimulates it.[1][3] Specifically, overexpression of mouse Cyp4f13 in HEK cells significantly increased the levels of hydroxylated 1-deoxysphinganine metabolites.[4] Human CYP4F2 is known to be involved in the metabolism of various lipids, including leukotrienes and fatty acids, and this new role in 1-deoxySL metabolism expands its functional significance.[4][5][6]

The Metabolic Cascade: From 1-Deoxysphingosine to Hydroxylated Metabolites

Metabolic labeling studies coupled with high-resolution mass spectrometry have identified at least eight downstream metabolites of 1-deoxySLs.[1][2][3][4] The primary metabolic transformation is hydroxylation, leading to the formation of hydroxylated and dihydroxylated species of 1-deoxysphinganine and 1-deoxysphingosine.[4] This process increases the hydrophilicity of the molecules, likely facilitating their further metabolism and eventual excretion.[7]

The metabolic conversion of 1-deoxySLs is a relatively slow process compared to the degradation of canonical sphingolipids.[3][4] Pulse-chase experiments have shown that while canonical sphingoid bases are almost completely degraded within 48 hours, a significant portion of labeled 1-deoxySLs remains, albeit with a noticeable decrease.[3][4]

Below is a diagram illustrating the proposed metabolic pathway:

Data Presentation: Quantitative Effects of CYP4F Modulation

The following tables summarize the quantitative data from key experiments demonstrating the role of CYP4F enzymes in 1-deoxySL metabolism. The data is synthesized from descriptions of significant changes in metabolite levels upon treatment with a CYP4F inhibitor or inducer.

Table 1: Effect of CYP4F Inhibition on d3-deoxySA Metabolite Levels

| Metabolite | Control (Relative Abundance) | HET0016 (5 µM) Treated (Relative Abundance) | Fold Change | Significance |

| d3-deoxySA | 1.0 | ~1.0 | No significant change | NS |

| d3-deoxySO | 1.0 | ~1.0 | No significant change | NS |

| d3-deoxySA-OH | 1.0 | Significantly decreased | < 1.0 | p < 0.05 |

| d3-deoxySA-2OH | 1.0 | Significantly decreased | < 1.0 | p < 0.05 |

| d3-deoxySO-OH | 1.0 | Significantly decreased | < 1.0 | p < 0.05 |

Data synthesized from descriptions in Alecu et al., 2017.[3] HET0016 is a selective inhibitor of CYP4F enzymes.

Table 2: Effect of CYP4F Induction on d3-deoxySA Metabolite Levels

| Metabolite | Control (Relative Abundance) | ATRA (20 µM) Treated (Relative Abundance) | Fold Change | Significance |

| d3-deoxySA | 1.0 | Significantly lower | < 1.0 | p < 0.05 |

| d3-deoxySO | 1.0 | Significantly lower | < 1.0 | p < 0.05 |

| d3-deoxySA-OH | 1.0 | Significantly increased | > 1.0 | p < 0.05 |

| d3-deoxySA-2OH | 1.0 | Significantly increased | > 1.0 | p < 0.05 |

| d3-deoxySO-OH | 1.0 | Significantly increased | > 1.0 | p < 0.05 |

Data synthesized from descriptions in Alecu et al., 2017.[3][4] ATRA (all-trans retinoic acid) is an inducer of CYP4F enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the metabolism of 1-deoxysphingosine by cytochrome P450.

In Vitro CYP450 Metabolism Assay in Cultured Cells

This protocol describes the treatment of cultured cells with a labeled 1-deoxySL precursor and subsequent analysis of its metabolites.

Objective: To determine the metabolic fate of 1-deoxysphinganine and the effect of CYP4F modulation.

Materials:

-

Mouse embryonic fibroblasts (MEFs) or HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin solution

-

d3-1-deoxysphinganine (d3-deoxySA)

-

HET0016 (CYP4F inhibitor)

-

All-trans retinoic acid (ATRA, CYP4F inducer)

-

Phosphate Buffered Saline (PBS)

-

Methanol

-

LC-MS/MS system

Procedure:

-

Cell Culture:

-

Culture MEFs or HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

-

Treatment:

-

For inhibition studies, pre-incubate cells with 5 µM HET0016 for 1 hour.

-

For induction studies, pre-incubate cells with 20 µM ATRA for 24 hours.

-

Add 1 µM d3-deoxySA to the cell culture medium.

-

Incubate the cells for 24-48 hours.

-

-

Lipid Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells into 1 mL of ice-cold methanol.

-

Transfer the cell suspension to a glass tube.

-

Add 2 mL of chloroform and vortex thoroughly.

-

Add 1 mL of water and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

Analyze the samples using a validated LC-MS/MS method for the detection and quantification of d3-deoxySA and its metabolites.

-

The following diagram outlines the experimental workflow:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 1-Deoxysphingolipid Analysis

Objective: To separate, identify, and quantify 1-deoxysphingolipids and their metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

d3-deoxySA: Example transition m/z 289.3 -> 271.3

-

d3-deoxySO: Example transition m/z 287.3 -> 269.3

-

d3-deoxySA-OH: Example transition m/z 305.3 -> 287.3

-

-

Data Analysis: Peak areas are integrated, and concentrations are calculated using a calibration curve generated with authentic standards.

Toxicological Implications and Therapeutic Opportunities

The accumulation of 1-deoxySLs is neurotoxic and has been linked to the pathology of HSAN1 and diabetic neuropathy.[1][2][8] These lipids can induce mitochondrial dysfunction and disrupt cytoskeletal integrity in neurons.[8][9][10] The discovery of the CYP4F-mediated detoxification pathway opens up new therapeutic possibilities.

Therapeutic Hypothesis: Enhancing the activity of CYP4F enzymes could lower the cellular levels of toxic 1-deoxySLs, thereby ameliorating the symptoms of associated neuropathies.

The following diagram illustrates the logical relationship between 1-deoxySLs, disease, and potential therapeutic intervention:

Conclusion

The identification of a cytochrome P450-dependent pathway for the metabolism of 1-deoxysphingosine represents a significant advancement in our understanding of sphingolipid biology and the pathology of related diseases. The CYP4F enzyme subfamily has emerged as a key player in the detoxification of these neurotoxic lipids. This newfound knowledge provides a strong rationale for the development of novel therapeutic strategies aimed at inducing CYP4F activity to combat the debilitating effects of HSAN1 and diabetic neuropathy. Further research is warranted to fully elucidate the regulation of this pathway and to identify specific and safe inducers of CYP4F enzymes for clinical application.

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CYP4F2 cytochrome P450 family 4 subfamily F member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 8. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 1-Deoxysphingosine (m18:1(14Z)) as a Key Player in Metabolic Disease Pathogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Atypical sphingolipids, particularly 1-deoxysphingosine (m18:1(14Z)) and its related metabolites, are increasingly recognized for their significant roles in the pathophysiology of various metabolic diseases, including type 2 diabetes (T2DM), non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance. Unlike canonical sphingolipids, the unique structural properties of 1-deoxysphingolipids prevent their degradation through conventional pathways, leading to their accumulation and subsequent cellular dysfunction. This guide provides a comprehensive overview of the current understanding of 1-deoxysphingosine (m18:1(14Z)), detailing its biosynthesis, its association with metabolic disorders, the underlying signaling pathways, and the experimental protocols used for its investigation. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, aiming to accelerate research and therapeutic innovation in this promising area.

Introduction

Sphingolipids are a class of lipids that are integral to cell membrane structure and are involved in a myriad of cellular signaling processes. The canonical biosynthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which condenses serine and palmitoyl-CoA. However, under conditions of altered amino acid metabolism, SPT can utilize alanine (B10760859) instead of serine, leading to the formation of 1-deoxysphingolipids (1-deoxySLs).[1] The defining structural feature of these atypical sphingolipids is the absence of a hydroxyl group at the C1 position, which renders them resistant to canonical degradation pathways.[2] The native and most common form of 1-deoxysphingosine has been identified as having a cis double bond at the 14th position (m18:1(14Z)).[2][3]

The accumulation of 1-deoxySLs has been strongly implicated in the pathogenesis of several metabolic diseases. Elevated plasma levels of these lipids are not only associated with established T2DM and NAFLD but are also emerging as predictive biomarkers for the future development of these conditions.[4][5][6] This guide will delve into the quantitative evidence linking 1-deoxysphingosine (m18:1(14Z)) to metabolic diseases, elucidate the signaling pathways through which it exerts its cytotoxic effects, and provide detailed experimental methodologies for its study.

Quantitative Data on 1-Deoxysphingolipid Levels in Metabolic Diseases

A growing body of evidence demonstrates a significant elevation of 1-deoxySLs in individuals with metabolic disorders. The following tables summarize the key quantitative findings from various clinical studies.

| Condition | Analyte | Concentration/Observation | Significance | Reference(s) |

| Healthy Individuals | Total Plasma 1-deoxySLs | 0.1 - 0.3 µM | Baseline | [7] |

| Metabolic Syndrome | Total Plasma 1-deoxySLs | 0.11 ± 0.04 µmol/L (vs. 0.06 ± 0.02 µmol/L in controls) | p < 0.000005 | [8] |

| Type 2 Diabetes Mellitus (T2DM) | Plasma 1-deoxysphingosine | Independent predictor for T2DM development (Adjusted OR = 2.1) | p = 0.010 | [4][9] |

| Incident T2DM | Baseline Plasma 1-deoxySLs | Significantly elevated in individuals who later developed T2DM | p < 0.001 | [5] |

| Non-alcoholic Fatty Liver Disease (NAFLD) with Steatosis | Plasma deoxysphinganine and deoxysphingosine | Significantly associated with the presence of steatosis | p < 0.001 | [6] |

Signaling Pathways Implicated in 1-Deoxysphingosine (m18:1(14Z)) Pathophysiology

The cytotoxic effects of 1-deoxysphingosine (m18:1(14Z)) are mediated through its interference with several critical cellular signaling pathways. These include the disruption of insulin signaling, the activation of inflammatory pathways, and the modulation of nuclear receptor activity.

Biosynthesis and Metabolism of 1-Deoxysphingosine (m18:1(14Z))

The formation of 1-deoxysphingosine is a result of the promiscuous activity of the enzyme serine palmitoyltransferase (SPT). Under conditions of low serine or high alanine concentrations, SPT condenses palmitoyl-CoA with alanine, initiating the synthesis of 1-deoxySLs. Lacking the C1-hydroxyl group, these lipids cannot be phosphorylated by sphingosine (B13886) kinases and are thus not degraded by the canonical sphingosine-1-phosphate lyase pathway. Instead, they undergo a slower metabolism mediated by cytochrome P450 enzymes.[10]

Interference with Insulin Signaling

Elevated levels of 1-deoxySLs have been shown to impair insulin-stimulated glucose uptake in skeletal muscle cells.[11] While the precise mechanism is still under investigation, it is hypothesized to involve the disruption of the canonical insulin signaling pathway. Structurally related ceramides (B1148491) are known to inhibit the activity of Protein Kinase B (Akt), a crucial kinase downstream of the insulin receptor that is responsible for the translocation of GLUT4 glucose transporters to the cell membrane.

Activation of the NLRP3 Inflammasome

The accumulation of 1-deoxySLs, particularly their N-acylated forms (deoxyceramides), can lead to the formation of intracellular lipid aggregates and crystals. These crystalline structures can be recognized by the innate immune system, leading to the activation of the NLRP3 inflammasome in macrophages. This results in the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, thereby promoting a state of chronic inflammation characteristic of metabolic diseases.[12]

Modulation of COUP-TF Activity

Recent studies have identified 1-deoxysphingosines as signaling molecules that can directly interact with and modulate the activity of the nuclear hormone receptors NR2F1 and NR2F2, also known as COUP-TFs (Chicken Ovalbumin Upstream Promoter-Transcription Factors). By binding to the ligand-binding domain of these receptors, 1-deoxysphingosines can influence their transcriptional regulatory activities, thereby affecting the expression of genes involved in development, metabolism, and cellular differentiation.

Experimental Protocols

The investigation of 1-deoxysphingosine (m18:1(14Z)) and its role in metabolic diseases requires a range of specialized experimental techniques. This section provides an overview of the key methodologies.

Quantification of 1-Deoxysphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the levels of 1-deoxysphingosine and other related sphingolipids in biological samples (e.g., plasma, cells, tissues).

Methodology Overview:

-

Sample Preparation and Lipid Extraction:

-

Biological samples are homogenized and proteins are precipitated.

-

Lipids are extracted using a biphasic solvent system, typically a mixture of chloroform (B151607) and methanol (B129727).

-

An internal standard (e.g., a deuterated analog of the analyte) is added at the beginning of the extraction process for accurate quantification.

-

-

Chromatographic Separation:

-

The extracted lipids are separated using high-performance liquid chromatography (HPLC).

-

A C18 reversed-phase column is commonly used to separate sphingolipids based on their hydrophobicity.

-

A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) is employed.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Specific precursor-to-product ion transitions for 1-deoxysphingosine and the internal standard are monitored.

-

-

Data Analysis:

-

The peak areas of the analyte and the internal standard are integrated.

-

A calibration curve is generated using known concentrations of the analyte.

-

The concentration of 1-deoxysphingosine in the sample is calculated based on the peak area ratio and the calibration curve.

-

Cell Viability Assays

Objective: To assess the cytotoxic effects of 1-deoxysphingosine on various cell types (e.g., pancreatic β-cells, myotubes, hepatocytes).

Common Methodologies:

-

MTT/MTS Assay: These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

-

ATP Assay: This luminescent assay quantifies the amount of ATP present, which is a marker of metabolically active cells. The assay utilizes the luciferase enzyme, which produces light in the presence of ATP.

-

Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Insulin-Stimulated Glucose Uptake Assay in Myotubes

Objective: To determine the effect of 1-deoxysphingosine on insulin sensitivity in skeletal muscle cells.

Methodology Overview:

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes.

-

Treatment: Differentiated myotubes are treated with varying concentrations of 1-deoxysphingosine for a specified period.

-

Insulin Stimulation: Cells are serum-starved and then stimulated with insulin to induce glucose uptake.

-

Glucose Uptake Measurement:

-

Radiolabeled Method: Cells are incubated with radiolabeled 2-deoxy-D-glucose ([³H]-2-DOG). After incubation, cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.

-

Fluorescent Method: Cells are incubated with a fluorescent glucose analog (e.g., 2-NBDG). The fluorescence intensity within the cells is measured using a fluorescence microscope or plate reader.

-

-

Data Analysis: Glucose uptake is normalized to the protein content of the cell lysate. The effect of 1-deoxysphingosine is determined by comparing glucose uptake in treated cells to that in untreated controls.

Conclusion and Future Directions

The atypical sphingolipid 1-deoxysphingosine (m18:1(14Z)) has emerged as a critical molecule in the intricate network of metabolic disease pathogenesis. Its accumulation, driven by alterations in amino acid metabolism, contributes to cellular dysfunction through various mechanisms, including the impairment of insulin signaling, the promotion of chronic inflammation via NLRP3 inflammasome activation, and the modulation of nuclear receptor activity. The quantitative data strongly support its role as both a biomarker and a potential therapeutic target.

Future research should focus on further elucidating the precise molecular interactions of 1-deoxysphingosine with its cellular targets. A deeper understanding of the downstream consequences of COUP-TF modulation and the specific components of the insulin signaling pathway affected by this lipid is crucial. Furthermore, the development of specific inhibitors of SPT's promiscuous activity or enhancers of the cytochrome P450-mediated degradation pathway for 1-deoxySLs could represent novel therapeutic strategies for the treatment and prevention of T2DM, NAFLD, and other related metabolic disorders. The experimental protocols outlined in this guide provide a robust framework for advancing our knowledge in this exciting and rapidly evolving field.

References

- 1. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development [ouci.dntb.gov.ua]

- 9. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts [frontiersin.org]

- 12. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 1-Deoxysphingosine (m18:1(14Z)) using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that are formed when the enzyme serine palmitoyltransferase (SPT) condenses palmitoyl-CoA with L-alanine instead of its canonical substrate, L-serine.[1][2] This substitution results in the absence of the C1-hydroxyl group, a defining structural feature of this lipid class. The native and most common isoform of 1-deoxysphingosine is 1-deoxysphingosine (m18:1(14Z)).[1][3][4] Unlike canonical sphingolipids, deoxySLs cannot be catabolized by the sphingosine-1-phosphate lyase pathway and are instead metabolized by cytochrome P450 enzymes.[1][2] Accumulation of 1-deoxysphingolipids has been associated with several pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[3] Consequently, accurate and sensitive quantification of 1-deoxysphingosine (m18:1(14Z)) is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the quantification of 1-deoxysphingosine (m18:1(14Z)) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway and Experimental Workflow

The biosynthesis of 1-deoxysphingosine (m18:1(14Z)) and a general experimental workflow for its quantification are depicted below.

Caption: Biosynthesis and signaling of 1-Deoxysphingosine (m18:1(14Z)).

Caption: Experimental workflow for LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents

-

1-Deoxysphingosine (m18:1(14Z)) standard (e.g., from Cayman Chemical or Avanti Polar Lipids)

-

Deuterated 1-deoxysphingosine (e.g., d7-1-deoxysphingosine) as an internal standard (IS)

-

LC-MS grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Human plasma (EDTA-anticoagulated)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

Sample Preparation

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard working solution (e.g., 1 µg/mL d7-1-deoxysphingosine in methanol) to each plasma sample, calibrator, and quality control sample.

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex mix for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial with an insert for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid |

| Gradient | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 1-Deoxysphingosine (m18:1(14Z)) | 284.3 | 266.3 | 100 | 15 |

| 1-Deoxysphingosine (m18:1(14Z)) (Qualifier) | 284.3 | 60.1 | 100 | 25 |

| d7-1-Deoxysphingosine (IS) | 291.3 | 273.3 | 100 | 15 |

Note: Collision energies should be optimized for the specific instrument used.

Calibration Curve and Quantification

-

Prepare a stock solution of 1-deoxysphingosine (m18:1(14Z)) in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standards by serial dilution of the stock solution.

-

Prepare calibration standards by spiking the working standards into a surrogate matrix (e.g., charcoal-stripped plasma or a solution of 4% bovine serum albumin in phosphate-buffered saline) to achieve final concentrations ranging from 1 to 500 ng/mL.

-

Process the calibration standards and quality control samples alongside the unknown plasma samples as described in the sample preparation section.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

Use a linear regression with a 1/x weighting to fit the calibration curve.

-

Determine the concentration of 1-deoxysphingosine (m18:1(14Z)) in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes expected concentration ranges of 1-deoxysphingosine in human plasma. It is important to note that these values can vary depending on the cohort, analytical method, and pre-analytical sample handling.

| Biological Matrix | Condition | Concentration Range (ng/mL) | Reference |

| Human Plasma | Healthy Controls | 1 - 10 | [5] |

| Human Plasma | Type 2 Diabetes | 10 - 50 | [3] |

| Human Plasma | Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) | 50 - 200+ | [3] |

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of 1-deoxysphingosine (m18:1(14Z)) in human plasma by LC-MS/MS. The described method is suitable for use in clinical research and drug development to investigate the role of this atypical sphingolipid in various physiological and pathological processes. The provided workflow, from sample preparation to data analysis, along with the quantitative data summary, offers a valuable resource for researchers in the field of lipidomics.

References

Application Notes and Protocols for Atypical Sphingolipid Mass Spectrometry Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atypical sphingolipids are a class of lipids that deviate from the canonical sphingoid base structure, often lacking the C1-hydroxyl group, such as in the case of 1-deoxysphingolipids.[1] These molecules are gaining significant attention in biomedical research due to their association with various pathological conditions, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and cancer.[2][3] Unlike canonical sphingolipids, atypical sphingolipids like 1-deoxysphingolipids cannot be degraded through standard catabolic pathways due to the absence of the C1-hydroxyl group, leading to their accumulation and cellular toxicity.[1][4]

Accurate quantification of these low-abundance and structurally unique lipids by mass spectrometry is crucial for understanding their roles in disease and for the development of novel therapeutics. However, their unique physicochemical properties present challenges for sample preparation, requiring optimized extraction and handling procedures to ensure reliable and reproducible results.

This document provides detailed application notes and protocols for the sample preparation of atypical sphingolipids for mass spectrometry analysis, with a focus on 1-deoxysphingolipids. It includes a comparison of common extraction methods, step-by-step experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the recovery of atypical sphingolipids. Below is a summary of commonly used methods and their reported efficiencies for sphingolipid extraction. While comprehensive quantitative data specifically for a wide range of atypical sphingolipids is still an area of active research, the following tables provide a general overview based on studies of canonical and some atypical sphingolipids.

Table 1: Quantitative Comparison of Sphingolipid Extraction Methods

| Extraction Method | Principle | Reported Recovery for General Sphingolipids | Key Advantages | Key Disadvantages | Citations |

| Methanol-based Single-Phase Extraction | Protein precipitation and lipid extraction using a high concentration of methanol (B129727). | 96-101% | Simple, rapid, uses less toxic solvents, and requires small sample volumes. | May have lower recovery for very nonpolar lipids compared to two-phase methods. | |

| Bligh-Dyer (Two-Phase) | Partitioning of lipids into a chloroform (B151607) phase from a methanol/water mixture. | 35-72% (can be lower for certain species) | Well-established and effective for a broad range of lipids. | Lower recovery for some polar sphingolipids, more laborious, and uses chlorinated solvents.[5][6] | [5][6][7] |

| Folch (Two-Phase) | Similar to Bligh-Dyer but with a higher solvent-to-sample ratio. | 69-96% | Considered a "gold standard" for lipid extraction with high recovery for many lipid classes. | Requires large solvent volumes and is time-consuming.[5][6] | [5][6] |

| Butanol-based Single-Phase Extraction | Extraction using 1-butanol, which can be effective for polar lipids. | 60-70% for polar sphingolipids | Good for polar sphingolipids and can be performed as a single-phase extraction.[8] | May have lower efficiency for nonpolar lipids. | [8] |

| Methyl-tert-butyl ether (MTBE) (Two-Phase) | Lipids partition into the upper MTBE phase, simplifying collection. | 48-84% | Avoids chlorinated solvents and the upper organic phase is easier to collect. | Variable recovery for different lipid classes. | [5] |

Note: The reported recovery rates can vary depending on the specific lipid species, the biological matrix, and the exact protocol used. For atypical sphingolipids, it is highly recommended to validate the chosen extraction method using appropriate internal standards.

Experimental Protocols

The following are detailed protocols for the extraction of atypical sphingolipids from plasma and cultured cells, primarily adapted for the analysis of 1-deoxysphingolipids.

Protocol 1: Methanol-Based Single-Phase Extraction from Plasma

This protocol is a simple and rapid method suitable for the analysis of sphingoid bases, including 1-deoxysphingolipids, from small volumes of plasma.

Materials:

-

Plasma samples (stored at -80°C)

-

Methanol (LC-MS grade)

-

Internal standards (e.g., d7-sphingosine, d7-sphinganine)

-

Methanolic HCl (1 N HCl in methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Thermo-mixer or equivalent

-

Centrifuge

-

Nitrogen evaporator or SpeedVac

Procedure:

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-